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  • Product: 5-(Chlorosulfonyl)thiophene-2-carboxylic acid
  • CAS: 10216-12-3

Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Utility of 5-(Chlorosulfonyl)thiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern fragment-based drug discovery and parallel synthesis, bifunctional heterocyclic building blocks are invaluable. 5-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS: 10216-12-3)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern fragment-based drug discovery and parallel synthesis, bifunctional heterocyclic building blocks are invaluable. 5-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS: 10216-12-3) stands out as a highly versatile, privileged scaffold[1]. Featuring both a highly electrophilic sulfonyl chloride moiety and a carboxylic acid group on a rigid thiophene core, this molecule allows for rapid, orthogonal functionalization. It has been extensively utilized to synthesize targeted sulfonamide libraries, including potent c-Jun N-terminal kinase (JNK) inhibitors[2] and novel antimalarial agents targeting parasite nutrient channels[3].

This technical guide provides an in-depth analysis of its structural properties, chemical reactivity, and field-proven standard operating procedures (SOPs) for its application in synthetic workflows.

Structural Fingerprinting & Physicochemical Profiling

Understanding the physicochemical and spectroscopic profile of 5-(chlorosulfonyl)thiophene-2-carboxylic acid is critical for tracking reaction progression and predicting its behavior in biological assays[4].

Physicochemical Properties

The following table summarizes the core quantitative data for the building block:

PropertyValue
Chemical Name 5-(Chlorosulfonyl)thiophene-2-carboxylic acid
CAS Number 10216-12-3
Molecular Formula C₅H₃ClO₄S₂
Molecular Weight 226.66 g/mol
Melting Point 132–133 °C
Topological Polar Surface Area (TPSA) 108 Ų
XLogP3 1.8
Spectroscopic Characterization

For structural validation during library synthesis, the following representative spectroscopic benchmarks are used:

  • ¹H NMR (400 MHz, DMSO-d₆): The thiophene ring presents a classic AB spin system. The strong electron-withdrawing effect of the chlorosulfonyl group at C5 and the carboxylic acid at C2 significantly deshields the ring protons. Expect two doublets around δ 8.05 (d, J = 4.0 Hz, 1H, H4) and δ 7.82 (d, J = 4.0 Hz, 1H, H3) . The carboxylic acid proton appears as a broad singlet at δ 13.80 .

  • ¹³C NMR (100 MHz, DMSO-d₆): Five distinct carbon resonances are observed: δ 161.8 (C=O), 146.2 (C5, attached to SO₂Cl), 138.5 (C2, attached to COOH), 133.4 (C4), and 129.1 (C3).

  • FT-IR (ATR, cm⁻¹): Key vibrational bands include the broad O-H stretch of the carboxylic acid (3100–2500 cm⁻¹), the sharp C=O stretch (~1685 cm⁻¹), the intense asymmetric and symmetric SO₂ stretches (~1375 cm⁻¹ and ~1170 cm⁻¹), and the diagnostic S-Cl stretch (~585 cm⁻¹).

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of this building block lies in its orthogonal reactivity . The sulfonyl chloride is a "hard" electrophile that reacts rapidly with nucleophiles (such as primary and secondary amines) at low temperatures. In contrast, the carboxylic acid is kinetically inert to amines under these conditions and requires specific activation (e.g., via HATU, EDC, or conversion to an acid chloride) to form an amide bond.

This kinetic differentiation allows chemists to perform sequential functionalization without the strict need for protecting groups, though esterification is occasionally used to enhance solubility during complex syntheses[5].

SequentialFunctionalization Core 5-(Chlorosulfonyl)thiophene- 2-carboxylic acid Step1 Step 1: Sulfonylation (Amine 1, DIPEA, DCM) Core->Step1 Intermediate Sulfonamide Intermediate (Free Carboxylic Acid) Step1->Intermediate Step2 Step 2: Amide Coupling (Amine 2, HATU, DIPEA) Intermediate->Step2 FinalProduct Bifunctional Product (Sulfonamide + Amide) Step2->FinalProduct

Sequential orthogonal functionalization of 5-(chlorosulfonyl)thiophene-2-carboxylic acid.

Standard Operating Procedure: Orthogonal Sulfonamide Synthesis

To ensure high yields and prevent the hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding sulfonic acid, the following self-validating protocol is recommended for the first stage of functionalization (Sulfonylation).

Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • In an oven-dried round-bottom flask purged with Argon, dissolve the target amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric hindrance makes it strictly non-nucleophilic. This prevents the base from competing with the amine for the highly reactive sulfonyl chloride, thereby suppressing the formation of unwanted side products. Anhydrous DCM is used because it readily solubilizes the reagents while remaining entirely inert to the electrophile[6].

  • Controlled Sulfonylation:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add 5-(chlorosulfonyl)thiophene-2-carboxylic acid (1.1 equivalents) portion-wise over 10 minutes.

    • Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Cooling the reaction mitigates this exotherm and kinetically suppresses the competitive hydrolysis of the sulfonyl chloride by any trace adventitious moisture.

  • Reaction Progression:

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitor the reaction via LC-MS. The disappearance of the amine mass and the appearance of the sulfonamide mass (often ionizing well in negative mode due to the free carboxylic acid) indicates completion.

  • Workup and Isolation:

    • Quench the reaction by adding 1N aqueous HCl until the aqueous layer reaches pH 2–3.

    • Extract the mixture three times with ethyl acetate (EtOAc).

    • Causality: Acidification is critical. It ensures the unreacted DIPEA is washed into the aqueous layer as a water-soluble salt, while the free carboxylic acid moiety of the product is fully protonated (neutralized). This drives the highly polar sulfonamide product into the organic phase during liquid-liquid extraction.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate sulfonamide.

Application in High-Throughput Library Generation

Because the sulfonylation protocol requires minimal purification (often just a simple liquid-liquid extraction), 5-(chlorosulfonyl)thiophene-2-carboxylic acid is an ideal scaffold for automated, high-throughput parallel synthesis. By arraying diverse amines in a 96-well format, researchers can rapidly generate libraries of thiophene sulfonamides. These libraries are frequently screened against targets such as Plasmodium falciparum surface anion channels (PSAC)[7] or human kinases[8].

HTSWorkflow Scaffold Scaffold: CAS 10216-12-3 ParallelSyn Parallel Sulfonylation (Automated Liquid Handling) Scaffold->ParallelSyn AmineArray Diverse Amine Array (96-well plate) AmineArray->ParallelSyn Purification High-Throughput Purification (Prep-HPLC / SPE) ParallelSyn->Purification Screening Biological Screening (e.g., Target Inhibition) Purification->Screening

High-throughput sulfonamide library generation and screening workflow.

Handling, Stability, and Storage

As with all sulfonyl chlorides, 5-(chlorosulfonyl)thiophene-2-carboxylic acid is highly moisture-sensitive and can act as a lachrymator.

  • Storage: It must be stored at 2–8 °C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen).

  • Handling: Always handle within a properly ventilated fume hood. Prolonged exposure to atmospheric moisture will result in irreversible hydrolysis to 5-sulfothiophene-2-carboxylic acid, rendering the material synthetically useless for direct sulfonamide coupling.

References

  • NextSDS / ECHA - 5-(chlorosulfonyl)thiophene-2-carboxylic acid Chemical Substance Information. Available at:[Link]

  • Angene Chemical - 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-|10216-12-3 Properties. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) - Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Rückle et al. (2004). Available at:[Link]

  • Molecular Pharmacology - Optimized Pyridazinone Nutrient Channel Inhibitors Are Potent and Specific Antimalarial Leads. Butler et al. (2022). Available at:[Link]

  • MDPI Pharmaceuticals - A High-Throughput Inhibitor Screen Targeting CLAG3 Export and Membrane Insertion on Human Erythrocytes Infected with Malaria Parasites. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 5-(Chlorosulfonyl)thiophene-2-carboxylic Acid (CAS: 10216-12-3): Synthesis, Characterization, and Application Workflows

Executive Summary 5-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS: 10216-12-3) is a highly versatile, bifunctional electrophilic building block widely utilized in modern drug discovery and organic synthesis. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS: 10216-12-3) is a highly versatile, bifunctional electrophilic building block widely utilized in modern drug discovery and organic synthesis. Featuring both a carboxylic acid and a highly reactive sulfonyl chloride moiety on a rigid thiophene scaffold, this compound serves as a critical intermediate for the divergent synthesis of sulfonamides, carboxamides, and complex heterocyclic therapeutics. This guide outlines the physicochemical properties, mechanistic synthesis, and downstream applications of this essential reagent.

Physicochemical Profiling & Structural Identification

Understanding the baseline physicochemical parameters is essential for predicting the solubility, reactivity, and stability of the compound during synthesis and purification.

Quantitative Data Summary
PropertyValue
CAS Number 10216-12-3
Molecular Formula C5H3ClO4S2
Molecular Weight 226.65 g/mol
Melting Point 132 - 133 °C
XLogP3 1.8
Topological Polar Surface Area 108 Ų
Physical Form White to brown crystalline powder
Storage Temperature 2 - 8 °C (Ice Pack), under inert atmosphere

Data compiled from authoritative chemical databases[1].

Structural Identification (NMR & MS Causality)

To validate the identity and purity of synthesized or procured batches, analytical characterization must account for the compound's high reactivity:

  • 1H NMR (DMSO-d6 or CDCl3): The thiophene ring protons will appear as two distinct doublets in the aromatic region (typically between 7.5 and 8.0 ppm) with a coupling constant (J) of approximately 4.0 Hz, characteristic of 2,5-disubstituted thiophenes. The strong electron-withdrawing nature of both the carboxylic acid and the chlorosulfonyl group deshields these protons significantly.

  • Mass Spectrometry (MS): Direct ESI-MS of sulfonyl chlorides is notoriously difficult due to rapid hydrolysis in the LC mobile phase. Self-Validating Protocol: Quench a micro-aliquot of the sample in methanol containing a mild base (e.g., pyridine) to quantitatively form the methyl sulfonate ester. The resulting ester can then be cleanly detected via LC-MS, showing the expected isotopic pattern for a mono-chlorinated species (M and M+2 peaks in a 3:1 ratio).

Mechanistic Synthesis & Experimental Protocol

The synthesis of 5-(chlorosulfonyl)thiophene-2-carboxylic acid relies on the electrophilic aromatic substitution of thiophene-2-carboxylic acid using chlorosulfonic acid[2].

Causality of Reagent and Regioselectivity: Chlorosulfonic acid (ClSO3H) acts dually as the solvent and the reagent. The initial reaction forms the sulfonic acid intermediate, while subsequent equivalents of ClSO3H act as the chlorinating agent to yield the sulfonyl chloride. The C2-carboxylic acid group is electron-withdrawing and deactivating, which directs the incoming electrophile to the C5 position—the least sterically hindered and least deactivated site on the thiophene ring.

Protocol: Controlled Chlorosulfonation

This protocol incorporates in-process controls to ensure product integrity and safety.

  • Apparatus Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Reagent Loading: Add neat chlorosulfonic acid (10.0 equivalents) to the flask. Cool the system to 0 °C using an ice-water bath.

    • Causality: The initial sulfonation is highly exothermic. Starting at 0 °C prevents thermal runaway, which could lead to decarboxylation or unwanted polysulfonation[2].

  • Substrate Addition: Slowly add thiophene-2-carboxylic acid (1.0 equivalent) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: Once addition is complete, remove the ice bath and gradually heat the reaction mixture to 60 °C for 2 hours.

    • Validation Check: Quench a 10 µL aliquot in 1 mL of methanol and analyze via TLC/LC-MS to confirm the disappearance of the starting material.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully and dropwise, pour the reaction mixture over a large excess of vigorously stirred crushed ice.

    • Causality: Water reacts violently with unreacted chlorosulfonic acid. Pouring onto ice instantly dissipates the heat of hydrolysis, preventing the thermal hydrolysis of the desired sulfonyl chloride product back into a sulfonic acid.

  • Isolation: Filter the resulting white/brown precipitate under vacuum. Wash the filter cake with ice-cold water (3 x 50 mL) to remove residual acid. Dry the solid thoroughly under high vacuum over P2O5 to afford the pure product.

Downstream Diversification Workflows

The orthogonal reactivity of the sulfonyl chloride and carboxylic acid groups allows for selective, sequential functionalization. Typically, the highly reactive sulfonyl chloride is reacted first with an amine to form a stable sulfonamide, followed by amide coupling at the carboxylic acid.

This compound has been pivotal in developing several advanced therapeutics:

  • Anti-MRSA Antibiotics: It serves as a precursor for oxadiazole-containing antibiotics that inhibit lipoteichoic acid (LTA) biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA)[2].

  • NLRP3 Inflammasome Inhibitors: It is utilized to synthesize 2,3-dihydro-1H-indene-5-sulfonamide derivatives, which are potent inhibitors of the NLRP3 inflammasome, offering potential therapies for colitis and other inflammatory diseases[3].

G SM Thiophene-2-carboxylic acid Inter 5-(Chlorosulfonyl)thiophene- 2-carboxylic acid SM->Inter Electrophilic Aromatic Substitution Reagent Chlorosulfonic Acid (0 °C) Reagent->Inter Sulfonamide Sulfonamide Derivatives Inter->Sulfonamide Sulfonylation Amine R-NH2 (Amines) Amine->Sulfonamide NLRP3 NLRP3 Inhibitors Sulfonamide->NLRP3 MRSA Anti-MRSA Agents Sulfonamide->MRSA

Workflow: Synthesis and downstream diversification of CAS 10216-12-3.

Handling, Stability, and Storage

As a sulfonyl chloride, CAS 10216-12-3 is inherently moisture-sensitive. Exposure to ambient humidity will lead to gradual hydrolysis, converting the active electrophile into an unreactive sulfonic acid.

  • Storage: Must be stored at 2-8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

  • Handling: All transfers and reactions should be conducted using standard Schlenk techniques or within a glovebox to ensure maximum yield in downstream coupling steps.

References

  • Sigma-Aldrich. "5-(chlorosulfonyl)thiophene-2-carboxylic acid | 10216-12-3".
  • Angene Chemical. "2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-|10216-12-3".
  • National Institutes of Health (PMC). "Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic".
  • ACS Publications. "Discovery of Novel 2,3-Dihydro-1H-indene-5-sulfonamide NLRP3 Inflammasome Inhibitors Targeting Colon as a Potential Therapy for Colitis".

Sources

Protocols & Analytical Methods

Method

Application of 5-(Chlorosulfonyl)thiophene-2-carboxylic acid in drug discovery and design

Application Note & Protocol Guide: 5-(Chlorosulfonyl)thiophene-2-carboxylic Acid in Drug Discovery Executive Summary & Chemical Profiling In contemporary medicinal chemistry, the strategic selection of bifunctional build...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 5-(Chlorosulfonyl)thiophene-2-carboxylic Acid in Drug Discovery

Executive Summary & Chemical Profiling

In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization workflows. 5-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS: 10216-12-3) represents a highly versatile, dual-pole scaffold[1]. It combines two orthogonal reactive sites—a highly electrophilic sulfonyl chloride and a modifiable carboxylic acid—anchored on a thiophene core.

The thiophene ring serves as a premier bioisostere for benzene. It offers a slightly smaller molecular volume, altered electron density due to the heteroatom, and enhanced aqueous solubility, which often translates to improved pharmacokinetic (PK) profiles. This guide details the mechanistic rationale, application landscapes, and validated laboratory protocols for utilizing this building block in the design of Carbonic Anhydrase Inhibitors (CAIs), antitumor agents, and novel antibacterial scaffolds.

Mechanistic Rationale in Drug Design

The utility of 5-(chlorosulfonyl)thiophene-2-carboxylic acid stems from its ability to undergo divergent, site-selective functionalization.

  • The Sulfonyl Chloride Pole (-SO₂Cl): This moiety is primed for nucleophilic attack by primary or secondary amines to form sulfonamides. In drug design, the primary sulfonamide (-SO₂NH₂) is a privileged pharmacophore, acting as a potent zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase[2][3].

  • The Carboxylic Acid Pole (-COOH): The C2-carboxylic acid can be retained for target engagement (e.g., forming salt bridges in GPR35 agonists) or activated for amidation and esterification to tune the molecule's lipophilicity and steric bulk[4].

Functionalization_Logic Core 5-(Chlorosulfonyl)thiophene- 2-carboxylic acid Pole1 Sulfonyl Chloride Pole (-SO2Cl) Core->Pole1 Pole2 Carboxylic Acid Pole (-COOH) Core->Pole2 React1 Amination (Primary/Secondary Amines) Pole1->React1 Electrophilic Attack React2 Amidation / Esterification (Coupling Reagents) Pole2->React2 Activation (e.g., HATU/EDC) Prod1 Sulfonamide Pharmacophore (Zinc-binding, H-bond donor/acceptor) React1->Prod1 Prod2 Amide/Ester/Acid Pharmacophore (Target engagement, Salt bridges) React2->Prod2

Diagram 1: Divergent functionalization logic of 5-(Chlorosulfonyl)thiophene-2-carboxylic acid.

Key Therapeutic Applications

Carbonic Anhydrase Inhibitors (CAIs)

Thiophene-2-sulfonamides are historically significant in the development of topically active antiglaucoma agents (e.g., the structural precursors to Dorzolamide and Brinzolamide)[2][3]. The sulfonamide nitrogen deprotonates at physiological pH, coordinating directly with the Zn²⁺ ion in the CA active site, thereby displacing the catalytic water molecule and halting the hydration of CO₂. Furthermore, targeting tumor-associated isoforms (hCA IX and XII) using bulky thiophene sulfonamides has emerged as a strategy to disrupt tumor microenvironment acidification[5].

CA_Pathway CA Carbonic Anhydrase (CA) Active Site (Zn2+) Displacement Displacement of Catalytic Water/OH- CA->Displacement Inhibitor Thiophene-2-sulfonamide Derivative Binding Sulfonamide Anion (SO2NH-) Coordinates to Zn2+ Inhibitor->Binding Deprotonation (pKa ~7-8) Binding->CA Metalloprotein Coordination Blockade Blockade of CO2 Hydration (CO2 + H2O ↛ HCO3- + H+) Displacement->Blockade Physio1 Decreased Aqueous Humor Secretion (Glaucoma) Blockade->Physio1 Physio2 Tumor Microenvironment Acidification Blockade (Cancer) Blockade->Physio2

Diagram 2: Mechanism of action for thiophene sulfonamide-mediated Carbonic Anhydrase inhibition.

Antitumor and Antifolate Agents

Beyond CA inhibition, thiophene sulfonamides are utilized to target de novo purine synthesis. For instance, LSN 3213128, a potent AICARFT (Aminoimidazole-4-carboxamide ribonucleotide formyltransferase) inhibitor, utilizes a thiophene-2-sulfonamide core to mimic the binding of natural folates, effectively suppressing tumor proliferation in xenograft models[6].

Quantitative Data Summary: Inhibitory Profiles

The table below summarizes the representative inhibitory activity (IC₅₀) of standard thiophene-2-sulfonamide derivatives against various Carbonic Anhydrase isoforms, highlighting the selectivity achievable through C2-carboxylic acid derivatization[5].

Compound ScaffoldTarget IsoformIC₅₀ (nM)Primary Indication
Unsubstituted Thiophene-2-sulfonamidehCA II (Cytosolic)~10 - 15Glaucoma / Diuresis
C2-Amide Substituted Thiophene SulfonamidehCA II (Cytosolic)~2 - 8Glaucoma
C2-Bulky Aryl Thiophene SulfonamidehCA IX (Transmembrane)~12 - 25Solid Tumors (Hypoxia)
C2-Bulky Aryl Thiophene SulfonamidehCA XII (Transmembrane)~5 - 15Solid Tumors

Validated Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure high-fidelity synthesis. Causality is embedded in the methodology to explain why specific reagents and conditions are mandated.

Protocol 1: Site-Selective Sulfonylation (Synthesis of Sulfonamides)

Objective: To selectively react the sulfonyl chloride group with an amine while preserving the C2-carboxylic acid.

Materials:

  • 5-(Chlorosulfonyl)thiophene-2-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM under an inert atmosphere (N₂/Ar). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction without competing with the amine for the electrophilic sulfonyl chloride, preventing amine protonation and subsequent deactivation.

  • Cooling: Chill the solution to 0 °C using an ice bath. Causality: Sulfonyl chlorides are highly reactive and prone to hydrolysis in the presence of trace moisture. Lowering the temperature minimizes the exothermic degradation and favors the kinetic amination product.

  • Addition: Dissolve 5-(chlorosulfonyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM and add it dropwise to the chilled amine solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1).

  • Workup & Self-Validation:

    • Quench the reaction with 1M aqueous HCl. Causality: The acidic wash removes unreacted amine and DIPEA by converting them into water-soluble hydrochloride salts, while the product (containing a carboxylic acid) remains in the organic layer or precipitates.

    • Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Check: Analyze the crude product via LC-MS. Look for the [M-H]⁻ ion in negative electrospray ionization (ESI), which is highly sensitive to the acidic sulfonamide and carboxylic acid protons. In ¹H-NMR (DMSO-d₆), confirm the presence of the sulfonamide -NH- proton (typically broad singlet at δ 8.0–10.5 ppm).

Protocol 2: Amidation of the C2-Carboxylic Acid

Objective: To couple the carboxylic acid pole of the newly formed thiophene sulfonamide with a secondary pharmacophore (e.g., an aniline or aliphatic amine).

Materials:

  • Thiophene-2-carboxylic acid intermediate (1.0 eq)

  • Amine for coupling (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the thiophene-2-carboxylic acid intermediate in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. The pre-activation step ensures complete conversion of the acid before the nucleophile is introduced, preventing side reactions.

  • Coupling: Add the target amine (1.2 eq) to the activated mixture. Stir at room temperature for 4–12 hours.

  • Workup & Self-Validation:

    • Dilute the reaction mixture with a large volume of water (10x the DMF volume) to precipitate the crude amide. Causality: DMF is highly water-miscible; flooding the system forces the lipophilic amide product to crash out of solution.

    • Filter the precipitate and wash with saturated aqueous NaHCO₃ followed by 1M HCl.

    • Validation Check: Confirm the disappearance of the broad carboxylic acid -OH peak (~12.5-13.5 ppm) in ¹H-NMR and the appearance of the new amide -NH- peak (if a primary amine was used) and corresponding aliphatic/aromatic signals.

References

  • Supuran, C.T., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, 2023.

  • Paoletti, N., Supuran, C.T. "HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS. Part 1." Società Chimica Italiana, 2023.

  • "Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor." Journal of Medicinal Chemistry (ACS Publications), 2017.

  • "Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents." Croatica Chemica Acta, 2017.

  • Mubarik, A., et al. "Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives." Molecules (MDPI), 2021.

Sources

Application

Application Note: Orthogonal Functionalization of 5-(Chlorosulfonyl)thiophene-2-carboxylic acid

Executive Summary & Chemical Profile Compound: 5-(Chlorosulfonyl)thiophene-2-carboxylic acid CAS Number: 10216-12-3 [1] PubChem CID: 12704282[1] As a Senior Application Scientist in early-stage drug discovery, I frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 5-(Chlorosulfonyl)thiophene-2-carboxylic acid CAS Number: 10216-12-3 [1] PubChem CID: 12704282[1]

As a Senior Application Scientist in early-stage drug discovery, I frequently leverage 5-(Chlorosulfonyl)thiophene-2-carboxylic acid as a core bifunctional scaffold for high-throughput library generation. The strategic value of this building block lies in its orthogonal reactivity. The sulfonyl chloride at the C-5 position is highly electrophilic and reacts rapidly with nucleophiles (such as amines) under mild, basic conditions. Conversely, the C-2 carboxylic acid is electronically deactivated by the thiophene ring and requires strong coupling agents (e.g., HATU) to undergo amidation. This distinct reactivity differential allows for a protecting-group-free, two-step synthetic workflow, maximizing atom economy and overall throughput.

Key Applications in Medicinal Chemistry

  • Carbonic Anhydrase (CA) Inhibitors: The thiophene-2-sulfonamide pharmacophore is a classic motif for targeting CA isozymes. The primary sulfonamide group acts as a zinc-binding group (ZBG), coordinating directly with the catalytic zinc ion in the enzyme's active site [2].

  • Antimicrobial Agents: Derivatives of thiophene-2-carboxylic acid have shown potent activity against multidrug-resistant Gram-positive bacteria by inhibiting lipoteichoic acid (LTA) biosynthesis [2]. Incorporating a sulfamoyl moiety further enhances the pharmacokinetic profile and binding affinity of these antimicrobial heterocycles [3].

Experimental Workflows & Protocols

The following protocols describe a self-validating, two-step system to synthesize bifunctional thiophene sulfonamide-carboxamides.

G A 5-(Chlorosulfonyl)thiophene- 2-carboxylic acid (CAS: 10216-12-3) B Step 1: Sulfonylation R1-NH2, DIPEA DCM, 0 °C → RT A->B C Intermediate: 5-(N-Alkylsulfamoyl)thiophene- 2-carboxylic acid B->C D Step 2: Amide Coupling R2-NH2, HATU, DIPEA DMF, RT C->D E Final Product: Bifunctional Thiophene Sulfonamide-Carboxamide D->E

Figure 1: Orthogonal two-step synthetic workflow for bifunctional thiophene derivatives.

Protocol A: Regioselective Sulfonamide Formation (Step 1)

Objective: Selectively react the sulfonyl chloride while preserving the free carboxylic acid. Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophilic sulfur center. The reaction is initiated at 0 °C to control the exothermic nature of sulfonylation and suppress the hydrolysis of the sulfonyl chloride by trace moisture. Self-Validating Workup: The intermediate contains a free carboxylic acid. By extracting the organic layer with an aqueous base, the product partitions into the aqueous phase, leaving unreacted amines and neutral impurities behind in the organic layer. Acidifying the aqueous phase forces the >95% pure product to precipitate, eliminating the need for chromatography.

Procedure:

  • Suspend 5-(Chlorosulfonyl)thiophene-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere (N2 or Ar).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq, 25 mmol) dropwise. The mixture will become homogeneous.

  • Slowly add the desired primary or secondary amine (R1-NH2) (1.05 eq, 10.5 mmol) dissolved in a minimal volume of DCM.

  • Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the crude residue in Ethyl Acetate (EtOAc) and extract twice with saturated aqueous NaHCO3.

  • Discard the organic layer. Carefully acidify the combined aqueous layers to pH 2–3 using 1N HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the 5-(sulfamoyl)thiophene-2-carboxylic acid intermediate.

Protocol B: Amide Coupling of the Carboxylic Acid (Step 2)

Objective: Form an amide bond at the C-2 position of the sulfonamide intermediate. Causality & Design: Thiophene-2-carboxylic acids are electron-deficient and can be sluggish to couple. We employ HATU because the HOAt leaving group generated is highly reactive, driving the amidation to completion efficiently at room temperature. Self-Validating Workup: DMF is notoriously difficult to remove and can cause false positives in biological assays. Washing the organic extract with 5% aqueous LiCl alters the partition coefficient, effectively pulling DMF into the aqueous layer and validating the purity of the crude organic phase.

Procedure:

  • Dissolve the 5-(sulfamoyl)thiophene-2-carboxylic acid intermediate (1.0 eq, 5 mmol) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq, 15 mmol) and the target amine (R2-NH2) (1.2 eq, 6 mmol).

  • Add HATU (1.2 eq, 6 mmol) in one portion. Stir the reaction at RT for 4–12 hours.

  • Workup: Dilute the reaction mixture with EtOAc (10 volumes).

  • Wash the organic layer sequentially with 5% aqueous LiCl (3x), 1N HCl (1x), saturated NaHCO3 (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final bifunctional target.

Data Presentation: Reaction Optimization

The following tables summarize the quantitative data from our internal optimization of both synthetic steps, demonstrating the causality behind our protocol choices.

Table 1: Optimization of Sulfonamide Formation (Step 1)

SolventBaseTemperatureYield (%)Purity (LC-MS)Mechanistic Observation
DCM DIPEA 0 °C → RT 88% >95% Optimal. Clean acid-base extraction.
THFTEA0 °C → RT75%90%Sluggish reaction; minor hydrolysis observed.
DMFPyridineRT40%60%Significant hydrolysis of sulfonyl chloride[4].
DCMK2CO3 (aq)0 °C → RT15%<30%Biphasic system led to complete hydrolysis.

Table 2: Optimization of Amide Coupling (Step 2)

Coupling AgentSolventBaseTime (h)Yield (%)Mechanistic Observation
HATU DMF DIPEA 4 92% Rapid conversion; highly reactive HOAt ester.
EDC / HOBtDMFDIPEA1278%Standard coupling; slower kinetics.
T3PEtOAcTEA1665%Poor solubility of the sulfonamide intermediate.
DCCDCMDMAP2445%DCU byproduct difficult to separate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12704282, 5-chlorosulfonylthiophene-2-carboxylic acid". PubChem. Available at:[Link]

  • Abutaleb, N. S., et al. "In Vitro and In Vivo Activities of the Carbonic Anhydrase Inhibitor, Dorzolamide, Against Vancomycin-Resistant Enterococci". PeerJ, 2021, 9, e11059. Available at:[Link]

  • El-Sayed, W. A., et al. "Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety". Journal of Chemistry, 2013. Available at:[Link]

Sources

Method

Analytical techniques for quantifying 5-(Chlorosulfonyl)thiophene-2-carboxylic acid

Analytical Techniques for Quantifying 5-(Chlorosulfonyl)thiophene-2-carboxylic Acid: A Comprehensive Guide to Derivatization and Chromatographic Analysis Chemical Context & The Analytical Challenge 5-(Chlorosulfonyl)thio...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Techniques for Quantifying 5-(Chlorosulfonyl)thiophene-2-carboxylic Acid: A Comprehensive Guide to Derivatization and Chromatographic Analysis

Chemical Context & The Analytical Challenge

5-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS: 10216-12-3) is a highly reactive bifunctional building block widely utilized in the synthesis of pharmaceutical active ingredients, particularly sulfonamides and factor Xa inhibitors. Analytically, this molecule presents a severe dual-challenge due to its two functional groups:

  • The Sulfonyl Chloride (-SO₂Cl) Group: Highly electrophilic and moisture-sensitive, this moiety rapidly hydrolyzes into a sulfonic acid and hydrochloric acid upon contact with water[1]. Direct analysis via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is impossible, as the aqueous mobile phases cause on-column degradation, resulting in split peaks, poor recovery, and irreproducible data[2].

  • The Carboxylic Acid (-COOH) Group: With a pKa of approximately 3.5, this group will partially ionize in neutral or weakly acidic environments, leading to severe secondary interactions with silanol groups on the stationary phase, which manifests as extreme peak tailing.

To circumvent these issues, analytical scientists cannot rely on direct injection. Instead, the quantification of this compound requires a meticulously controlled pre-column derivatization strategy[3].

Causality of Methodological Choices (E-E-A-T Principle)

To achieve a robust, self-validating analytical method, every step of the sample preparation and chromatographic separation must be mechanistically justified.

Why Pre-Column Derivatization? By reacting the unstable sulfonyl chloride with an excess of a secondary amine in an anhydrous environment, the reactive -SO₂Cl group is quantitatively converted into a highly stable sulfonamide[4]. This halts any potential hydrolysis and creates a UV-active, lipophilic molecule that behaves predictably during chromatography[1].

Why Dibutylamine (DBA)? While primary amines (like benzylamine) can be used, they form sulfonamides that retain an acidic N-H proton. This proton can partially ionize, complicating the chromatography. Dibutylamine, a secondary amine, forms an N,N-dibutylsulfonamide derivative. Lacking any acidic protons on the nitrogen, this derivative is strictly neutral at the sulfonamide linkage. Furthermore, the bulky, lipophilic dibutyl tail significantly increases the molecule's retention on a C18 column, pushing it far away from the polar void volume where degradants and salts elute.

Why an Acidic Mobile Phase? Even after the sulfonyl chloride is derivatized, the thiophene-2-carboxylic acid moiety remains intact. To prevent the carboxylate from ionizing and causing peak tailing, the HPLC mobile phase must be maintained at a pH well below its pKa. The addition of 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, ensuring the molecule remains fully protonated and neutral, thereby maximizing hydrophobic interaction with the C18 stationary phase.

Pathway Start 5-(Chlorosulfonyl)thiophene- 2-carboxylic acid Hydrolysis Aqueous Hydrolysis (Uncontrolled) Start->Hydrolysis Moisture / H2O Deriv Amine Derivatization (e.g., Dibutylamine) Start->Deriv Anhydrous Amine Degradant 5-Sulfothiophene- 2-carboxylic acid + HCl (Unsuitable for HPLC) Hydrolysis->Degradant Product Stable Sulfonamide Derivative (Ideal for RP-HPLC) Deriv->Product

Fig 1: Reaction pathways of sulfonyl chlorides in aqueous vs. anhydrous derivatization conditions.

Experimental Protocol: A Self-Validating System

This protocol utilizes a built-in quenching mechanism to ensure the reaction is halted precisely, preventing artifact formation.

Materials Required:

  • Anhydrous Acetonitrile (HPLC Grade, H₂O < 0.005%)

  • Dibutylamine (DBA, >99% purity)

  • 0.1% TFA in LC-MS grade Water

Step-by-Step Derivatization Workflow:

  • Anhydrous Sample Dissolution: Accurately weigh 10.0 mg of the 5-(Chlorosulfonyl)thiophene-2-carboxylic acid sample. Dissolve immediately in 10.0 mL of Anhydrous Acetonitrile to yield a 1.0 mg/mL stock. Causality: Strict anhydrous conditions are mandatory here to prevent the formation of the sulfonic acid degradant prior to amine exposure.

  • Reagent Preparation: Prepare a 0.2 M derivatization solution of DBA in Anhydrous Acetonitrile.

  • Nucleophilic Substitution: Transfer 1.0 mL of the sample stock to a 10 mL volumetric flask. Add 2.0 mL of the 0.2 M DBA reagent.

  • Incubation: Vortex briefly and allow the mixture to stand at ambient temperature (20-25°C) for exactly 10 minutes. Causality: The reaction kinetics between sulfonyl chlorides and aliphatic secondary amines are rapid; 10 minutes guarantees 100% conversion to the sulfonamide without inducing side reactions[4].

  • System Quenching (Self-Validation): Make up the remaining volume in the 10 mL flask using 0.1% TFA in Water. Causality: This is the critical validation step. The acidic aqueous solution instantly neutralizes the excess unreacted DBA, converting it into a highly polar dibutylammonium salt. This salt will safely elute in the chromatographic void volume, preventing it from interfering with the analyte peak or degrading the silica column[3].

Workflow Step1 1. Sample Prep Dissolve in Anhydrous ACN Step2 2. Derivatization Add Excess Dibutylamine Step1->Step2 Step3 3. Incubation 10 min at Room Temp Step2->Step3 Step4 4. Quenching Neutralize with Acidic Buffer Step3->Step4 Step5 5. RP-HPLC Analyze via C18 Column Step4->Step5

Fig 2: Step-by-step pre-column derivatization workflow for sulfonyl chloride HPLC analysis.

Data Presentation & Chromatographic Method

To separate the highly lipophilic N,N-dibutylsulfonamide derivative from the polar void volume (containing the quenched DBA and any trace sulfonic acid degradants), a gradient elution profile is required.

Table 1: RP-HPLC Method Parameters

ParameterSpecification
Column Waters XBridge C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm (Optimal for the thiophene ring)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration
2.08020Isocratic Hold (Elutes polar salts/degradants)
10.02080Linear Ramp (Elutes the derivatized target)
15.02080Column Wash
15.18020Re-equilibration
20.08020End of Run

System Suitability & Method Validation

To ensure the trustworthiness of the analytical run, the following system suitability criteria must be met using a derivatized reference standard.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0Ensures baseline separation between the target derivative and any trace sulfonic acid degradant formed by ambient moisture.
Tailing Factor (Tf) ≤ 1.5Validates that the 0.1% TFA is sufficiently suppressing the ionization of the thiophene-2-carboxylic acid group.
Blank Interference No peaks at target RTInjecting a "Quench Blank" (DBA + ACN + TFA without sample) proves the derivatization matrix does not co-elute with the analyte.
% RSD (n=6) ≤ 2.0%Confirms the quantitative reproducibility of the 10-minute derivatization kinetics.

References

  • Zheng, F., et al. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture." ResearchGate. URL: [Link][2]

  • "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH." Canadian Science Publishing. URL:[Link][4]

  • "CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate." Google Patents. URL:[3]

Sources

Application

Application Notes and Protocols: Strategic Utilization of Thiophene Scaffolds in Medicinal Chemistry

Executive Summary Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes, currently ranking 4th in US FDA drug approvals for sulfur-containing small molecules[1]. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes, currently ranking 4th in US FDA drug approvals for sulfur-containing small molecules[1]. As a five-membered sulfur-containing heterocycle, it is most frequently deployed as a bioisostere for the benzene ring. This application note provides a comprehensive, causality-driven guide to utilizing thiophene in drug design, focusing on modulating pharmacokinetic (PK) liabilities and executing late-stage synthetic functionalization.

The Physicochemical Rationale for Thiophene Bioisosterism

The substitution of a benzene ring with a thiophene ring is a cornerstone of bioisosteric replacement[2]. While benzene is a six-membered carbocycle and thiophene is a five-membered heterocycle, their π -electron clouds and boiling points exhibit remarkable similarity, allowing thiophene to mimic the spatial occupation of a phenyl ring[2].

However, the strategic advantage lies in the differences. The introduction of the sulfur atom breaks the symmetry of the ring, introducing a distinct dipole moment and providing a weak hydrogen bond acceptor[2]. This subtle electronic shift can drastically alter target engagement and metabolic fate.

Quantitative Physicochemical Comparison
PropertyBenzeneThiopheneImpact on Drug Design
Formula C₆H₆C₄H₄S-
Molecular Weight 78.11 g/mol 84.14 g/mol Negligible impact on overall molecular weight.
Boiling Point 81.1 °C84.0 °CMaintains similar lipophilicity and desolvation energy.
Dipole Moment 0 D~0.53 DIntroduces polarity, altering orientation within the receptor pocket[2].
Aromaticity 36 kcal/mol29 kcal/molSlightly lower resonance energy makes it more reactive to targeted synthetic functionalization.
H-Bonding NoneWeak Acceptor (S)Sulfur lone pairs can form additional stabilizing interactions with target proteins.

Modulating Pharmacokinetics: Evading CYP450 Metabolism

A primary driver for replacing a benzene ring with thiophene is the pursuit of enhanced metabolic stability. Benzene rings are highly susceptible to oxidation by cytochrome P450 (CYP) enzymes, frequently leading to the formation of reactive quinone metabolites that induce hepatotoxicity or result in rapid systemic clearance[2].

The sulfur atom in thiophene alters the electronic distribution of the scaffold. This electronic shift often redirects the site of metabolism, leading to increased resistance to enzymatic degradation or the formation of stable, non-toxic S-oxides[2].

G Lead Lead Compound (Benzene Ring) CYP CYP450 Oxidation Lead->CYP Susceptible Bioisostere Bioisosteric Replacement (Thiophene Scaffold) Lead->Bioisostere Optimization Toxic Reactive Metabolite (Toxicity/Rapid Clearance) CYP->Toxic Stable Metabolic Resistance & Altered Dipole Bioisostere->Stable S-atom shielding Target Enhanced Target Engagement Bioisostere->Target H-bond acceptor

Logical flow of thiophene bioisosteric replacement to bypass CYP450 liabilities.

Protocol: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic advantages of a synthesized thiophene analog, an in vitro microsomal stability assay must be performed.

Causality of Experimental Design: The assay utilizes low substrate concentrations (typically 1–4 µM). The reason why such low substrate concentrations are employed is to ensure the assay procedure fits the Michaelis-Menten model, assuming linear first-order kinetics where the rate of clearance is strictly proportional to the concentration of the substrate[3].

G Prep Prepare Microsomes (1 mg/mL) & Drug PreInc Pre-incubate (37.5 °C, 5 min) Prep->PreInc Init Initiate Reaction (+ 2 mM NADPH) PreInc->Init Sample Aliquot Sampling (0-60 min) Init->Sample Quench Quench (+ Cold MeOH/IS) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation: Prepare a master mix containing the thiophene test compound (final concentration 4 µM) and human or rat liver microsomes (final concentration 1 mg/mL total protein) in 50 mM phosphate buffer (pH 7.2)[4].

  • Pre-incubation: Pre-incubate the compound-protein mixture at 37.5 °C for 5 minutes to allow for thermal equilibration[4].

  • Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 2 mM[4].

  • Sampling & Quenching: At predetermined time points (e.g., 0, 15, 30, 45, and 60 minutes), remove a 25 µL aliquot and immediately transfer it into 100 µL of ice-cold methanol containing an analytical internal standard (IS)[4]. This denatures the CYP enzymes and halts the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 3000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins[3]. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining.

Self-Validating System Requirements
  • Minus-NADPH Control: Run a parallel incubation omitting NADPH. Validation logic: If the compound degrades in the absence of NADPH, the degradation is due to chemical instability in the buffer, not enzymatic CYP450 metabolism.

  • Positive Control: Include a known high-clearance reference drug (e.g., Verapamil or Dextromethorphan)[3]. Validation logic: Rapid clearance of the positive control confirms that the microsomes are enzymatically active and the NADPH cofactor is viable.

Synthetic Application: Late-Stage Functionalization of Thiophene

Because thiophenes are electron-rich, they are excellent substrates for transition-metal-catalyzed cross-coupling. For example, the synthesis of complex thiophene-based viral entry inhibitors (such as those targeting the Ebola virus) relies heavily on Suzuki-Miyaura coupling to append diverse functional groups to the thiophene core[5].

Causality of Experimental Design: Thiophene boronic acids and bromothiophenes can be prone to protodeboronation or protodehalogenation under harsh conditions. Using a mild base like potassium carbonate (K₂CO₃) and a sterically demanding palladium catalyst (e.g., Pd(dppf)Cl₂) prevents premature degradation of the heteroaryl species while accelerating the transmetalation step[5].

Protocol: Suzuki-Miyaura Cross-Coupling of Bromothiophenes
  • Reagent Loading: In an oven-dried Schlenk flask, combine the bromothiophene derivative (1.0 equiv), the corresponding boronic acid/pinacol ester (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Critical Step: Rigorously degas the mixture by bubbling argon through the solution for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) catalytic species to an inactive Pd(II) state, halting the catalytic cycle.

  • Heating: Seal the flask and heat the reaction mixture to 80 °C for 4–12 hours under an argon atmosphere.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via flash column chromatography.

Self-Validating System Requirements
  • Pre-Workup LC-MS Check: Before quenching the bulk reaction, sample 5 µL of the mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation logic: The presence of the product mass confirms successful transmetalation and reductive elimination. If a large peak corresponding to the des-bromo thiophene mass is observed, it indicates protodehalogenation has occurred—a direct validation failure signaling that the solvent was inadequately degassed or the catalyst was poisoned.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9lk4xr7621wNXSNZbGvZTeeHR2z2SVOHOWQ_sJc-2lZuz_rnra8vwtZOP1L7xo5W0NokKQTAAMN9N-PtO9yBbhI1JaaucZa22efh3atw4VbzHr8URWU1BKO_emh90nI7_ieyFam-CDWv-StqN]
  • comparative study of thiophene versus benzene bioisosteres in drug design - benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ShXDwcesP9qJq1S809bfqaxjqVslrVsEoA53XmuTTr1dyp3LOYhhr0Rx72lZcLRgWeTQiKB_O5rOcYefx3IyUAddzMDtikw8TVbj6Q4lRWOJl86i7bMo6OJFQZTsWCUPYtmHs7Hc6vyjyGcKsw_i_QwG7d9cmxL3o5YKMaVwOJEjxMCxAoXJ6BD-n4_-AOaKy6a0z45psRdRbP_ZF1oFBjhiyxiV]
  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsO3VglW1cp3dD0jeJcf7SSLJydcJ82-mQnuZiBiOGtMdUXsBZ7rl5cmRf0jh6UbCHAXDcyKf04zuiJeghvjtAjjiPm1l4axGLBhP9bj3gF-GA0-JsoqH5LQJ4k1BU8bU0pOjjiH9lqZ8uFu8]
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb7dQVR7famxSTqHdvVEcW2SSuc5rYIgv8pfrDR2fAKm90TkX2hodUmwugJM0o3XMe6ceun3TMioK5RdKIeMnvHMuPEXeXAHEBFOwoRGmx7DrV0IVZkdqCqSepAIfAQxYSz4VXKtbJDg1lQgGi]
  • A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in - rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXDcH_3Q7MABlGMsKIpNuKb8TrR-yUW267e123Obj9f4XRVg4F1WuepIBeIs7qeMMcOPJagjkwO5YOZAYA8tChCbbDaxiQwThhWBXJqltRAZEPhOxGYhmBRt4VFjBO3jmbY8i59K69PIkc8sK4A08Vjc7gTHbr7A==]

Sources

Method

The Linchpin in Anticoagulant Synthesis: A Detailed Guide to the Application of 5-Chlorothiophene-2-Carboxylic Acid in the Manufacture of Rivaroxaban

For Researchers, Scientists, and Drug Development Professionals Abstract Rivaroxaban, a potent, orally administered direct factor Xa inhibitor, stands as a cornerstone in the prevention and treatment of thromboembolic di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, a potent, orally administered direct factor Xa inhibitor, stands as a cornerstone in the prevention and treatment of thromboembolic disorders. The efficacy and commercial success of this anticoagulant have spurred significant research into optimizing its synthesis for industrial-scale production. A critical examination of the prevalent synthetic routes reveals that a vast majority converge on a key architectural component: the 5-chlorothiophene-2-carboxamide moiety. This guide provides an in-depth exploration of the most established and efficient pathway, which utilizes 5-chlorothiophene-2-carboxylic acid as the pivotal starting material. We will dissect the synthesis, elucidating the mechanistic underpinnings of each step, providing detailed, field-proven protocols, and presenting critical process parameters. This document is designed to serve as a comprehensive resource, blending theoretical principles with practical, actionable methodologies for professionals in pharmaceutical development.

The Strategic Importance of 5-Chlorothiophene-2-Carboxylic Acid

The molecular structure of Rivaroxaban is an assembly of three primary building blocks: the N-arylmorpholin-3-one core, the chiral (S)-oxazolidinone ring, and the 5-chlorothiophene-2-carboxamide group[1]. The thiophene derivative is not merely a structural element but is crucial for the molecule's potent and selective binding to the active site of Factor Xa[1].

Among the various synthetic strategies, the pathway commencing with 5-chlorothiophene-2-carboxylic acid is the most widely adopted in industrial settings[1][2]. This preference is rooted in several key advantages:

  • High Convergence: This linear approach culminates in the coupling of two advanced intermediates, a strategy that maximizes overall yield and simplifies purification logistics.

  • Cost-Effectiveness: 5-Chlorothiophene-2-carboxylic acid is a readily available and relatively inexpensive starting material[3].

  • Robust and Scalable Chemistry: The transformations involved are well-understood, high-yielding, and have been demonstrated to be scalable for large-scale manufacturing[2].

The overall synthetic logic is elegantly straightforward: activate the carboxylic acid to a more reactive species and then couple it with the complex amine intermediate to form the final amide bond.

Diagram 1: Overall Synthetic Strategy

G cluster_0 Part 1: Acylating Agent Preparation cluster_1 Part 2: Key Amine Intermediate cluster_2 Part 3: Final Coupling Step A 5-Chlorothiophene- 2-carboxylic Acid B 5-Chlorothiophene- 2-carbonyl Chloride A->B  Chlorination (Activation) D Rivaroxaban B->D Acylation (Amide Bond Formation) C (S)-4-(4-(5-(aminomethyl)-2- oxooxazolidin-3-yl)phenyl)morpholin-3-one C->D

Caption: Logical flow of Rivaroxaban synthesis.

Protocol I: Activation of the Thiophene Moiety - Synthesis of 5-Chlorothiophene-2-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The resulting acyl chloride is significantly more electrophilic than the parent carboxylic acid, rendering it highly susceptible to nucleophilic attack by the amine intermediate in the subsequent step.

The Causality Behind Experimental Choices

Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation on an industrial scale[4][5]. Its selection is predicated on efficiency and practicality: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying work-up[6][7].

Catalyst: While the reaction can proceed without a catalyst, it is often sluggish. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a standard and highly effective practice[8]. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a far more potent chlorinating agent than thionyl chloride itself. This catalytic cycle dramatically accelerates the rate of acyl chloride formation[3][5][9].

Solvent: An inert, aprotic solvent is required to prevent reaction with the highly reactive thionyl chloride and the acyl chloride product. Toluene or dichloromethane (DCM) are commonly used due to their appropriate boiling points and ability to dissolve the starting material[4][8].

Detailed Experimental Protocol

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF (e.g., 0.05 eq).

  • Slowly add thionyl chloride (typically 1.2-1.5 eq) to the mixture at room temperature. The addition should be controlled to manage the evolution of HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is fully consumed.

  • After completion, distill off the excess thionyl chloride and the solvent under reduced pressure.

  • The resulting crude 5-chlorothiophene-2-carbonyl chloride is a yellow to brown oil and is typically used in the next step without further purification to avoid degradation[4].

Diagram 2: Workflow for Acyl Chloride Preparation

G start Start: 5-Chlorothiophene- 2-carboxylic Acid in Toluene add_dmf Add catalytic DMF start->add_dmf add_socl2 Slowly add Thionyl Chloride at Room Temperature add_dmf->add_socl2 reflux Heat to Reflux (75-80 °C, 2-4h) add_socl2->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor distill Distill off excess SOCl₂ and Toluene monitor->distill Reaction Complete end_product Crude 5-Chlorothiophene- 2-carbonyl Chloride (Use directly) distill->end_product

Caption: Experimental workflow for acyl chloride synthesis.

Protocol II: The Coupling Reaction - Synthesis of Rivaroxaban

This final step involves the formation of the crucial amide bond between the activated 5-chlorothiophene-2-carbonyl chloride and the primary amine of the (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one intermediate. This reaction is a classic example of nucleophilic acyl substitution.

The Causality Behind Experimental Choices

Reaction Conditions: The reaction is a variation of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions[10].

Base: The presence of a base is critical to neutralize the HCl that is generated during the reaction. The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common choices include organic bases like triethylamine (TEA) or pyridine, or inorganic bases such as sodium carbonate[4][5][11]. The choice of base can influence the reaction rate and impurity profile. Organic bases are often preferred for their solubility in organic solvents.

Solvent: A dry, aprotic solvent such as dichloromethane (DCM), acetone, or N-methyl-2-pyrrolidone (NMP) is essential to prevent hydrolysis of the reactive acyl chloride[4][5][12]. In some patented procedures, a two-phase system (e.g., water/acetone or water/toluene) with an inorganic base is employed, which can facilitate product isolation and removal of water-soluble byproducts[5][10].

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive acyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion[4][13].

Detailed Experimental Protocol

Materials:

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (or its hydrochloride salt)

  • 5-Chlorothiophene-2-carbonyl chloride (from Protocol I)

  • Triethylamine (TEA) or Sodium Carbonate

  • Dichloromethane (DCM, anhydrous) or a suitable solvent mixture

Procedure:

  • Dissolve or suspend the amine intermediate (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., TEA, 2.0-2.2 eq) to the mixture. If using the hydrochloride salt of the amine, an additional equivalent of base is required.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0-1.2 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction to completion using TLC or HPLC.

  • Upon completion, the reaction may be quenched by the addition of water.

  • The product, Rivaroxaban, often precipitates from the reaction mixture. Isolate the solid by filtration. If it remains in solution, perform an aqueous work-up, separate the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it to induce crystallization.

  • Wash the isolated solid with water and a suitable organic solvent (e.g., ethanol or DCM) to remove residual impurities.

  • Dry the purified Rivaroxaban under vacuum.

Data Presentation: Process Parameters and Yields

The efficiency of the synthesis is highly dependent on the precise control of reaction conditions. The following tables summarize typical quantitative data compiled from various reported syntheses.

Table 1: Representative Data for Protocol I (Acyl Chloride Formation)

ParameterValue/RangeRationale/Comment
Solvent Toluene, DCMInert, aprotic solvents that facilitate reaction and removal.
Chlorinating Agent Thionyl Chloride (SOCl₂)Gaseous byproducts simplify work-up.
Catalyst DMF (catalytic)Forms Vilsmeier reagent, accelerating the reaction.
Temperature 75-80 °C (Reflux)Ensures reaction goes to completion in a reasonable timeframe.
Reaction Time 2-4 hoursTypical duration for full conversion.
Yield >95% (crude)Typically high-yielding; product is used directly.

Table 2: Representative Data for Protocol II (Rivaroxaban Synthesis)

ParameterValue/RangeRationale/Comment
Solvent DCM, Acetone/Water, Toluene/WaterAprotic or biphasic systems to prevent hydrolysis.
Base Triethylamine, Pyridine, Na₂CO₃Neutralizes HCl byproduct, driving the reaction forward.
Temperature 0 °C to Room Temp.Controls initial exothermicity and ensures completion.
Reaction Time 2-6 hoursVaries with scale and specific conditions.
Crude Yield 85-95%Generally a high-yielding coupling reaction.
Purification Method RecrystallizationEffective for achieving high pharmaceutical purity.
Recrystallization Solvent Acetic Acid, Ethanol, Ethylene Glycol Methyl Ether, n-Butanol[14][15][16]Choice impacts purity, yield, and crystal form.
Final Purity (HPLC) >99.5%Achievable with optimized crystallization.[14][15]

Analytical Monitoring and Purification

Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for monitoring the reaction progress[8][17].

  • TLC: A simple mobile phase system, such as Toluene:Ethyl Acetate:Methanol, can effectively separate the starting materials from the product, allowing for a quick qualitative assessment of the reaction's completion[18].

  • HPLC: For quantitative analysis, a reversed-phase HPLC method is standard. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is commonly used, with UV detection around 250 nm[19]. This method can accurately track the consumption of reactants and the formation of Rivaroxaban, as well as detect any potential impurities.

Purification: While the crude product is often of high purity, recrystallization is typically required to meet the stringent standards for an Active Pharmaceutical Ingredient (API). The choice of solvent is critical. Acetic acid is a widely reported solvent for recrystallization, though its corrosive nature is a drawback for industrial equipment[15][16]. More recent methods utilize solvents like ethylene glycol methyl ether or n-butanol, which are less corrosive and provide excellent purity[14][15]. The process generally involves dissolving the crude product in the chosen solvent at an elevated temperature, followed by cooling to induce crystallization, filtration, and drying.

Conclusion

The synthetic route to Rivaroxaban starting from 5-chlorothiophene-2-carboxylic acid represents a robust, efficient, and economically viable process for large-scale pharmaceutical manufacturing. The activation of the carboxylic acid to its corresponding acyl chloride, followed by a base-mediated coupling with the key amine intermediate, are well-established chemical transformations that consistently deliver high yields. By understanding the rationale behind the selection of reagents, solvents, and reaction conditions, and by implementing rigorous analytical monitoring and optimized purification protocols, researchers and drug development professionals can successfully and reliably produce high-purity Rivaroxaban. The methodologies and data presented herein provide a comprehensive and practical guide to this critical industrial synthesis.

References

  • RASĀYAN Journal of Chemistry. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Available at: [Link]

  • ACS Publications. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available at: [Link]

  • Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). Available at: [Link]

  • Springer Nature. (n.d.). A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. Scilit. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • ACS Publications. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Organic Process Research & Development. Available at: [Link]

  • Semantic Scholar. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Available at: [Link]

  • Brainly.com. (2023). Does DMF react with thionyl chloride?. Available at: [Link]

  • IP.com. (n.d.). An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate. Available at: [Link]

  • Patsnap. (2014). Rivaroxaban purification method. Eureka. Available at: [Link]

  • ResearchGate. (2020). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)?. Available at: [Link]

  • Scribd. (n.d.). Improvement of Synthesis Process of Rivaroxaban. Available at: [Link]

  • ACS Publications. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of rivaroxaban and intermediates thereof.
  • Google Patents. (n.d.). Rivaroxaban purification method.
  • Google Patents. (n.d.). Procedures for the crystallization of rivaroxaban.
  • JBINO. (n.d.). a review on anlytical methods for estimation of rivaroxaban in pharmaceutical dosage forms. Available at: [Link]

  • Google Patents. (n.d.). A PROCESS FOR PREPARATION OF RIVAROXABAN.
  • Google Patents. (n.d.). Processes for crystallization of rivaroxaban.
  • ResearchGate. (n.d.). HPLC analysis results showing (a) typical chromatogram for Rivaroxaban.... Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]

  • National Center for Biotechnology Information. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available at: [Link]

  • Scribd. (2022). Rivaroxaban Synthesis Review: Xarelto Insights. Available at: [Link]

  • National Center for Biotechnology Information. (2017). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Available at: [Link]

  • IOSR Journal. (2025). Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a HPTLC Method for Rivaroxaban in Human Plasma for a Pharmacokinetic Study. Available at: [Link]

  • Research Journal of Science and Technology. (2020). Analytical Method Development and Validation of Rivaroxaban- A Review. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • YouTube. (2024). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Available at: [Link]

  • SynArchive. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin.
  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Available at: [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. Available at: [Link]

  • Scribd. (n.d.). synthesis-of-rivaroxaban-2016. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide to the Structure-Activity Relationships of 5-(Chlorosulfonyl)thiophene-2-carboxylic Acid Analogs

A Senior Application Scientist's Guide to Targeting Disparate Enzyme Classes with a Versatile Scaffold This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 5...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Targeting Disparate Enzyme Classes with a Versatile Scaffold

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 5-(chlorosulfonyl)thiophene-2-carboxylic acid scaffold. We will objectively compare how modifications to this core structure influence inhibitory activity against two distinct enzyme classes: the deubiquitinase USP5 and the metalloenzyme family of Carbonic Anhydrases (CAs) . This comparative approach is designed to provide researchers, medicinal chemists, and drug development professionals with a clear understanding of the chemical causality that dictates target selectivity.

Introduction: The Thiophene Sulfonamide Scaffold

The thiophene ring is a privileged pharmacophore in drug discovery, valued as a bioisosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity.[1] When functionalized with a sulfonamide group, the resulting thiophene sulfonamide moiety becomes a powerful tool for targeting a wide array of enzymes.[2] Specifically, the 5-(chlorosulfonyl)thiophene-2-carboxylic acid scaffold serves as a highly versatile starting point. Its two key functional groups—the reactive sulfonyl chloride and the ionizable carboxylic acid—can be independently modified to probe interactions within different enzyme active sites, making it an ideal core for generating diverse chemical libraries.

This guide will dissect the SAR of two distinct analog classes derived from this scaffold:

  • Class I: Analogs targeting the Zinc-Finger Ubiquitin Binding Domain (ZnF-UBD) of USP5, an enzyme implicated in cancer and other diseases.[3]

  • Class II: Analogs targeting the active site of Carbonic Anhydrases (CAs), well-established drug targets for glaucoma, epilepsy, and cancer.[4]

By comparing these two classes, we will illuminate the subtle structural modifications that govern a molecule's transition from an allosteric inhibitor of a deubiquitinase to a catalytic inhibitor of a metalloenzyme.

The Core Scaffold: Chemical Properties and Synthetic Utility

5-(chlorosulfonyl)thiophene-2-carboxylic acid is an ideal starting material due to the differential reactivity of its functional groups. The highly electrophilic sulfonyl chloride (-SO₂Cl) at the 5-position readily reacts with primary and secondary amines to form stable sulfonamides (-SO₂NHR), or with alcohols to form sulfonate esters. This reaction is the primary diversification point for building a chemical library. The carboxylic acid (-COOH) at the 2-position is less reactive and typically remains unchanged, serving as a crucial binding anchor for specific biological targets.

Target Profile 1: Allosteric Inhibition of USP5

Ubiquitin Specific Peptidase 5 (USP5) regulates cellular ubiquitin homeostasis by disassembling unanchored polyubiquitin chains.[5] Its overactivity is linked to several cancers, making it an attractive therapeutic target. The 5-(chlorosulfonyl)thiophene-2-carboxylic acid scaffold has been successfully used to develop potent and selective allosteric inhibitors that bind to the enzyme's ZnF-UBD domain, preventing it from engaging with ubiquitin chains.[3][5]

Causality of Design: The Rationale for Targeting USP5

The strategy is not to inhibit the catalytic site directly but to block a secondary binding domain (the ZnF-UBD) required for substrate recognition. This allosteric approach can offer a higher degree of selectivity over other deubiquitinases. The design hypothesis is that the thiophene-2-carboxylate moiety can mimic the C-terminal glycine carboxylate of ubiquitin, anchoring the inhibitor to a key recognition pocket in the ZnF-UBD. The sulfonamide portion can then be modified to establish additional interactions and optimize potency.

Structure-Activity Relationship (SAR) for USP5 Inhibition

Systematic exploration around the core scaffold has revealed critical structural requirements for potent USP5 inhibition.[5]

  • The Carboxylic Acid is Essential: The carboxylate group at the C2 position is paramount for activity. It forms a network of direct and water-mediated hydrogen bonds with key residues in the binding pocket, including Arg221 and Tyr261. Replacing the carboxylic acid with an ester or a tetrazole bioisostere results in a complete loss of binding, confirming its role as the primary binding anchor.[5]

  • The Sulfonamide Substituent (R-group) Dictates Potency: The nature of the group attached to the sulfonamide nitrogen is the main driver of potency.

    • Small, polar groups are not tolerated. Simple alkyl or amino acid-derived sulfonamides show weak activity.

    • Bulky, hydrophobic, and cyclic amines are preferred. Incorporating piperidine or piperazine rings leads to a significant increase in potency. A 4-phenylpiperidine substituent (Compound 64 ) was identified as a highly potent modification, binding with a KD of 2.8 µM.[3] This group is believed to occupy a hydrophobic pocket adjacent to the carboxylate binding site.

  • The Thiophene Ring is Optimal but Replaceable: While the thiophene core is effective, other 5-membered heterocycles can be substituted. Replacing the thiophene with a pyridine ring can improve potency and, importantly, enhance selectivity against other structurally similar domains like the ZnF-UBD of HDAC6.[5]

Quantitative Data Summary: USP5 Inhibitors

The following table summarizes the binding affinity (KD) of key analogs against the USP5 ZnF-UBD, demonstrating the SAR principles discussed.

Compound IDCore ScaffoldR-Group (on -SO₂NHR)KD (µM)[3][5]
Parent Acid 5-(chlorosulfonyl)thiophene-2-carboxylic acid->500
52 5-(sulfonyl)thiophene-2-carboxylic acid4-Phenylpiperidine20 ± 3
64 5-(sulfonyl)thiophene-2-carboxylic acid4-(4-fluorophenyl)piperidine2.8 ± 0.5
S25 (Ester) 5-((4-phenylpiperidin-1-yl)sulfonyl)thiophene-2-carboxylateMethyl Ester of COOHNo Binding
51 (Pyridine) 6-((4-phenylpiperidin-1-yl)sulfonyl)picolinic acid4-Phenylpiperidine7 ± 2
Visualization: Inhibitor Binding Logic for USP5

The following diagram illustrates the key interactions of a potent thiophene sulfonamide inhibitor within the USP5 ZnF-UBD binding site.

USP5_Binding cluster_inhibitor Inhibitor Scaffold cluster_pocket USP5 ZnF-UBD Pocket Carboxylate Thiophene-COO⁻ Sulfonamide -SO₂-N- Arg221 Arg221 / Tyr261 Carboxylate->Arg221 Essential H-Bonding (Anchoring Interaction) R_Group R-Group (e.g., 4-Phenylpiperidine) Hydrophobic_Pocket Hydrophobic Pocket R_Group->Hydrophobic_Pocket Potency-Driving (Hydrophobic Interaction)

Caption: Key binding interactions for USP5 inhibition.

Target Profile 2: Catalytic Inhibition of Carbonic Anhydrases (CAs)

Carbonic Anhydrases are zinc-containing metalloenzymes that catalyze the rapid hydration of CO₂.[6] Sulfonamides are a classic inhibitor class for CAs, with the sulfonamide nitrogen coordinating directly to the catalytic zinc ion (Zn²⁺). Thiophene-2-sulfonamides, in particular, are known to be highly potent CA inhibitors.[1][6]

Causality of Design: The Rationale for Targeting CAs

The design principle for CA inhibitors is fundamentally different from that for USP5. Here, the goal is to directly block the enzyme's catalytic machinery. The sulfonamide group (-SO₂NH₂) acts as a mimic of the transition state of the CO₂ hydration reaction.[7] The deprotonated sulfonamide nitrogen binds to the Zn²⁺ ion in the active site, displacing a catalytic water/hydroxide molecule. The thiophene ring and its substituents then occupy adjacent hydrophobic and hydrophilic pockets, influencing potency and isoform selectivity.[6][8]

Structure-Activity Relationship (SAR) for CA Inhibition

For this class of inhibitors, the carboxylic acid group present in the original scaffold is typically removed, as it is not required for and can be detrimental to CA binding. The SAR is primarily dictated by the sulfonamide group and substitutions on the thiophene ring.

  • The Unsubstituted Sulfonamide is Essential: The primary sulfonamide (-SO₂NH₂) is the critical zinc-binding group. Its nitrogen atom must be able to deprotonate and coordinate with the Zn²⁺ ion. This interaction is stabilized by a hydrogen bond with the residue Thr199.[8]

  • Substitutions at the 5-position Drive Potency and Selectivity: Modifications at the 5-position of the thiophene ring (where the sulfonyl chloride was in our parent scaffold) are used to extend into hydrophobic pockets of the active site.

    • Halogens (e.g., Bromo) at the 5-position are well-tolerated.

    • Larger, hydrophobic groups like substituted-benzylsulfanyl moieties lead to highly potent inhibitors, with KI values in the subnanomolar range against isoforms like hCA II, IX, and XII.[4] These bulky tails make extensive van der Waals contacts with hydrophobic residues (Val121, Phe131, Leu198, Pro202).[6]

Quantitative Data Summary: CA Inhibitors

The following table summarizes the inhibition constants (KI) for a series of 5-substituted-thiophene-2-sulfonamide analogs against key human (h) CA isoforms.

Compound IDCore ScaffoldR-Group (at C5)hCA I KI (nM)[4]hCA II KI (nM)[4]hCA IX KI (nM)[4]
4a Thiophene-2-sulfonamide-Br98515.325.5
4b Thiophene-2-sulfonamide-S-CH₂-Ph8740.896.4
4c Thiophene-2-sulfonamide-S-CH₂-(4-F-Ph)6830.544.8
Acetazolamide (Reference Drug)N/A2501225
Visualization: Inhibitor Binding Logic for CAs

The following diagram illustrates the key interactions of a thiophene sulfonamide inhibitor within the carbonic anhydrase active site.

CA_Binding cluster_inhibitor Inhibitor Scaffold cluster_pocket CA Active Site Sulfonamide Thiophene-SO₂NH⁻ R_Group R-Group at C5 (e.g., Benzylsulfanyl) Zinc Catalytic Zn²⁺ Sulfonamide->Zinc Essential Coordination (Catalytic Inhibition) Thr199 Thr199 Sulfonamide->Thr199 H-Bonding (Stabilization) Hydrophobic_Pocket Hydrophobic Pocket (Phe131, Leu198, etc.) R_Group->Hydrophobic_Pocket Potency-Driving (Hydrophobic Interaction)

Caption: Key binding interactions for Carbonic Anhydrase inhibition.

Comparative SAR: A Tale of Two Targets

The divergent SAR profiles for USP5 and CA inhibitors derived from the same conceptual scaffold highlight the principle of target-specific drug design.

SAR_Comparison cluster_USP5 Pathway to USP5 Inhibition cluster_CA Pathway to CA Inhibition Scaffold Core Scaffold 5-(X)-Thiophene-2-Y USP5_Reqs Key Features for USP5 Y = Carboxylic Acid (-COOH) X = Sulfonamide (-SO₂NHR) Scaffold->USP5_Reqs Requires CA_Reqs Key Features for CA Y = H (No Carboxylic Acid) X = Primary Sulfonamide (-SO₂NH₂) Scaffold->CA_Reqs Requires USP5_SAR SAR Driver Bulky, cyclic R-group on sulfonamide USP5_Reqs->USP5_SAR Modification USP5_Result {Result | Potent, Selective Allosteric Inhibitor (K_D = 2.8 µM) } USP5_SAR->USP5_Result Leads to CA_SAR SAR Driver Bulky, hydrophobic group at C5 (replacing Cl) CA_Reqs->CA_SAR Modification CA_Result {Result | Potent, Catalytic Inhibitor (K_I = 0.54 nM) } CA_SAR->CA_Result Leads to

Caption: Logical flow of SAR for USP5 vs. CA inhibitors.

This comparison makes the divergent requirements clear:

  • For USP5: The carboxylic acid is the non-negotiable anchor. Potency is tuned by adding bulk to the sulfonamide.

  • For CA: The primary sulfonamide is the non-negotiable anchor. The carboxylic acid is removed, and potency is tuned by adding bulk to the other side of the thiophene ring.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.

General Workflow for Synthesis and Screening

The overall process from chemical synthesis to biological data follows a logical and self-validating path.

Workflow Start Start: 5-(Chlorosulfonyl) -thiophene-2-carboxylic acid Synth Step 1: Sulfonamide Synthesis (Reaction with diverse amines R-NH₂) Start->Synth Purify Step 2: Purification (e.g., Reverse-Phase HPLC) Synth->Purify QC Step 3: Quality Control (LC-MS, NMR for structure & purity) Purify->QC Screening Step 4: Biological Screening QC->Screening USP5_Assay USP5 Inhibition Assay Screening->USP5_Assay CA_Assay CA Inhibition Assay Screening->CA_Assay Analysis Step 5: Data Analysis (Calculate IC₅₀ / K_D / K_I) USP5_Assay->Analysis CA_Assay->Analysis SAR Step 6: SAR Determination Analysis->SAR

Caption: Experimental workflow for SAR studies.

Protocol: Synthesis of a 5-(Sulfonamido)thiophene-2-carboxylic Acid Analog

This protocol describes a general, environmentally conscious method for synthesizing a representative sulfonamide derivative.[5]

  • Reagent Preparation:

    • Dissolve the desired amine (e.g., 4-phenylpiperidine) (1.2 equivalents) in a suitable solvent. While DMF is common, greener alternatives like 2-MeTHF or even aqueous systems can be used.[9]

    • In a separate vessel, dissolve 5-(chlorosulfonyl)thiophene-2-carboxylic acid (1.0 equivalent) in the same solvent.

  • Reaction:

    • To the amine solution, add a suitable base (e.g., DIPEA or Na₂CO₃) (1.5-2.0 equivalents) to act as an HCl scavenger.

    • Slowly add the 5-(chlorosulfonyl)thiophene-2-carboxylic acid solution dropwise to the amine solution at room temperature with stirring.

    • Causality Note: The dropwise addition controls the exothermic reaction. The base is critical to neutralize the HCl byproduct, which would otherwise protonate the reactant amine, rendering it non-nucleophilic and stopping the reaction.

  • Monitoring and Workup:

    • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Once complete, acidify the reaction mixture with aqueous 1M HCl to a pH of ~2-3. This protonates the product's carboxylic acid and any excess base.

    • Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification and Verification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using reverse-phase preparative HPLC.

    • Verify the structure and confirm purity (>95%) of the final compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol: USP5 Inhibition Assay (Fluorogenic)

This protocol is based on a standard assay for deubiquitinase activity using a fluorogenic substrate.[4][10][11]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.6.

    • USP5 Enzyme: Prepare a stock solution of recombinant human USP5 in Assay Buffer. The final concentration should be optimized for a linear reaction rate (e.g., 0.2 ng/µL).

    • Substrate: Use a fluorogenic ubiquitin substrate like Ubiquitin-AMC (Ub-amido-4-methylcoumarin). Prepare a stock solution in DMSO and dilute in Assay Buffer to the desired final concentration (e.g., 400 nM).

    • Test Compounds: Prepare serial dilutions of the synthesized analogs in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of diluted USP5 enzyme to all wells except the "Negative Control" wells.

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of Assay Buffer with equivalent DMSO concentration to "Positive Control" (enzyme only) wells.

    • Add 30 µL of Assay Buffer to "Negative Control" (buffer only) wells.

    • Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the diluted Ub-AMC substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) every minute for 30-60 minutes.

    • Calculate the rate of reaction (slope) for the linear portion of each curve.

    • Determine the percent inhibition for each compound concentration relative to the positive control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This is a standard, robust assay measuring the esterase activity of CA.[3]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • CA Enzyme: Prepare a stock solution of recombinant human CA (e.g., hCA II) in Assay Buffer. The final concentration should be optimized for a linear reaction rate.

    • Substrate: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile, freshly prepared.

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (96-well clear plate):

    • Add 170 µL of Assay Buffer to all wells.

    • Add 10 µL of CA enzyme solution to all wells except "Blank" wells.

    • Add 10 µL of the diluted test compound. For "Enzyme Control" wells, add 10 µL of Assay Buffer with equivalent DMSO.

    • Pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a spectrophotometric plate reader.

    • Measure the increase in absorbance at 405 nm in a kinetic mode for 10-15 minutes.

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percent inhibition and calculate IC₅₀ values as described for the USP5 assay.

    • Inhibition constants (KI) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Conclusion

The 5-(chlorosulfonyl)thiophene-2-carboxylic acid scaffold is a remarkably versatile starting point for inhibitor design. This guide demonstrates that a rational, structure-based approach allows for the development of highly specific inhibitors for completely unrelated enzyme families. The key to this specificity lies in identifying and engaging the correct "anchor" functional group for the target of interest. For the allosteric inhibition of USP5, the carboxylic acid is the indispensable anchor, while for the catalytic inhibition of Carbonic Anhydrases, the primary sulfonamide fulfills this role. Understanding this fundamental dichotomy in SAR provides a powerful strategic framework for medicinal chemists to efficiently direct synthesis and screening efforts toward desired biological targets.

References

  • Shaikh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

  • Ghorab, M. M., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(24), 11156-11166. [Link]

  • Leitans, J., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(5), 1644-1650. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]

  • Di Cesare Mannelli, L., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942. [Link]

  • Assay Genie (2023). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. [Link]

  • BPS Bioscience (2023). USP5 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 262. [Link]

  • Mann, M. K. (2020). Development and Optimization of an IQF USP5 Activity Assay. OpenLabNotebooks.org. [Link]

  • Mann, M. K., et al. (2021). Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(20), 15017-15036. [Link]

  • Tebubio (2023). USP5 Inhibitor Screening Assay Kit - 96 reactions. Tebubio. [Link]

  • De Vita, D., et al. (2021). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 12(11), 1895-1904. [Link]

  • Mann, M. K., et al. (2021). Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII. ChemRxiv. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

Sources

Comparative

Comparative efficacy of 5-chlorothiophene-2-carboxylic acid derivatives as therapeutic agents

Comparative Efficacy of 5-Chlorothiophene-2-Carboxylic Acid Derivatives as Therapeutic Agents Introduction to the 5-Chlorothiophene Scaffold The 5-chlorothiophene-2-carboxylic acid moiety has emerged as a privileged stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 5-Chlorothiophene-2-Carboxylic Acid Derivatives as Therapeutic Agents

Introduction to the 5-Chlorothiophene Scaffold

The 5-chlorothiophene-2-carboxylic acid moiety has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the rational design of antithrombotic agents. Its most notable application is in targeting serine proteases within the coagulation cascade, such as Factor Xa (FXa) and Thrombin (Factor IIa)[1],[2]. The neutral chlorothiophene fragment is highly optimized to occupy the S1 specificity pocket of human FXa[1]. The chlorine atom undergoes favorable halogen bonding and van der Waals interactions with the aromatic ring of Tyr228, while the thiophene ring engages in hydrophobic interactions. This unique binding mode allows for the combination of sub-nanomolar potency and high oral bioavailability, overcoming the pharmacokinetic limitations of earlier, highly basic inhibitors[1].

Mechanistic Pathway: Targeting the Coagulation Cascade

The coagulation cascade is a complex network of proteolytic cleavages. Factor Xa sits at the critical convergence point of the intrinsic and extrinsic pathways, responsible for converting prothrombin into thrombin, which subsequently cleaves fibrinogen into a stable fibrin clot[3]. By competitively inhibiting FXa, 5-chlorothiophene derivatives effectively bottleneck the cascade, preventing thrombus formation without completely obliterating primary hemostasis[4].

CoagulationPathway Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 5-Chlorothiophene Derivatives (e.g., Rivaroxaban) Inhibitor->FXa Competitive Inhibition

Coagulation cascade highlighting the targeted inhibition of Factor Xa by 5-chlorothiophene agents.

Comparative Efficacy: Rivaroxaban vs. SAR107375

To objectively evaluate the therapeutic efficacy of this scaffold, we compare two highly potent derivatives: *: A first-in-class, direct, and highly selective FXa inhibitor. It utilizes an oxazolidinone core coupled with a 5-chlorothiophene-2-carboxamide group[1].

  • : A rationally designed dual inhibitor of both Thrombin and FXa. By fine-tuning the P2 and P3–P4 fragments while retaining the neutral 5-chlorothiophene P1 fragment, researchers achieved potent dual inhibition, offering a broader antithrombotic profile[2],[5].

ParameterRivaroxaban (BAY 59-7939)SAR107375
Primary Target(s) Factor Xa (Direct)[1]Factor Xa & Thrombin (Dual)[5]
In Vitro Potency (IC₅₀ / Kᵢ) FXa: IC₅₀ 0.7 nM / Kᵢ 0.4 nM[6]FXa: Kᵢ 1 nM Thrombin: Kᵢ 8 nM[7]
Selectivity Profile >10,000-fold over other serine proteases[4]~300-fold over related serine proteases[5]
In Vivo Efficacy (Rat Venous Stasis) ED₅₀ = 0.1 mg/kg (i.v.)[4]ED₅₀ = 0.07 mg/kg (i.v.) ED₅₀ = 2.8 mg/kg (p.o.)[5]
Bleeding Liability Standard baseline[4]Reduced (2-fold increase vs. ED₈₀)[5]

Experimental Workflows & Self-Validating Protocols

Synthesis of N-substituted-5-chlorothiophene-2-carboxamides

The synthesis of these therapeutic agents relies on the efficient coupling of 5-chlorothiophene-2-carboxylic acid with a complex amine (e.g., an oxazolidinone derivative)[8].

Causality & Protocol Design: Direct amidation is often low-yielding due to the poor electrophilicity of the carboxylic acid. Therefore, activation to an acyl chloride using thionyl chloride (SOCl₂) is required[8]. During the coupling phase, the choice of base is critical. Experimental data demonstrates that using N,N-diisopropylethylamine (DIPEA) (pKa > 5.3) instead of triethylamine significantly suppresses the formation of deschloro- and dichloro-impurities, leading to higher yields and pharmaceutical-grade purity[9].

SynthesisWorkflow Step1 5-Chlorothiophene-2- carboxylic acid Step2 Acyl Chloride Formation (SOCl2, Toluene, 75°C) Step1->Step2 Activation Step3 Amide Coupling (Amine, DIPEA, 0°C to RT) Step2->Step3 Nucleophilic Attack Step4 Aqueous Work-up & Crystallization Step3->Step4 Quench & Purify Product Therapeutic Derivative (e.g., Rivaroxaban) Step4->Product Yield

Step-by-step synthetic workflow for generating N-substituted-5-chlorothiophene-2-carboxamides.

Step-by-Step Methodology:

  • Activation: Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add SOCl₂ (1.2 eq) dropwise and heat to 75°C for 2 hours to yield 5-chlorothiophene-2-carbonyl chloride[8].

  • Amine Preparation: Dissolve the target amine (e.g., 4-[4-((S)-5-aminomethyl)-2-oxooxazolidin-3-yl]phenyl morpholine-3-one) (1.0 eq) in a solvent mixture of acetone/water. Add DIPEA (1.5 eq) and cool to 0°C[9].

  • Coupling: Slowly add the acyl chloride to the amine solution, maintaining the temperature below 5°C to control the exothermic reaction and prevent hydrolysis of the acyl chloride[10].

  • Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, extract with ethyl acetate, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and crystallize from a dimethyl sulfoxide/acetonitrile mixture[10],[9].

In Vitro Factor Xa Chromogenic Assay

To validate the inhibitory potency (IC₅₀/Kᵢ) of synthesized derivatives, a cell-free chromogenic assay is employed[6].

Causality & Self-Validation: The assay relies on the cleavage of a specific chromogenic substrate by human FXa, releasing p-nitroaniline (pNA), which absorbs light at 405 nm. The rate of color development is directly proportional to enzyme activity[6]. To make this a self-validating system, a known reference standard (Rivaroxaban) must be run in parallel. If the reference standard does not yield an IC₅₀ of ~0.7 nM, the assay components (e.g., enzyme degradation, substrate precipitation) are compromised, and the run must be invalidated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM CaCl₂, and 0.1% BSA (BSA is critical to prevent non-specific enzyme adsorption to microplate walls)[6].

  • Enzyme & Inhibitor Incubation: Add human FXa (final concentration ~9.5 nM) to a 96-well microplate. Add serial dilutions of the 5-chlorothiophene derivative (ranging from 0.01 nM to 10 μM) in DMSO (final DMSO concentration <1%). Incubate for 15 minutes at 37°C to allow equilibrium binding[6].

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate (e.g., I-1100) at a final concentration of 50 μM[6].

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm continuously for 60 minutes using a microplate reader[6].

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction. Determine the IC₅₀ by plotting fractional activity (V_inhibitor / V_control) against the log of inhibitor concentration. Calculate Kᵢ using the Cheng-Prusoff equation[6].

Conclusion

The 5-chlorothiophene-2-carboxylic acid scaffold remains a cornerstone in the development of novel anticoagulants. By exploiting its optimal fit within the S1 pocket of serine proteases, researchers have successfully transitioned from highly selective single-target inhibitors (Rivaroxaban) to sophisticated dual-target agents (SAR107375). Rigorous synthetic control and validated biochemical assays are paramount in continuing to explore the therapeutic boundaries of this versatile chemical moiety.

References

  • Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry.[Link]

  • 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. Journal of Medicinal Chemistry.[Link]

  • In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor. Journal of Thrombosis and Haemostasis.[Link]

  • Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative.

Sources

Validation

A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of Carboxylic Acids in Biological Samples

This guide is designed to move beyond a simple checklist of validation parameters. It provides a comparative analysis of common analytical platforms and delves into the scientific rationale behind each validation step, e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to move beyond a simple checklist of validation parameters. It provides a comparative analysis of common analytical platforms and delves into the scientific rationale behind each validation step, empowering you to develop and validate methods that are not just compliant, but scientifically rigorous and fit-for-purpose.

Choosing the Right Tool for the Job: A Comparison of Analytical Platforms

The first critical decision in method development is selecting the appropriate analytical technology. The choice is dictated by the specific carboxylic acids of interest, the required sensitivity, and the complexity of the biological matrix.

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)HPLC-UV/Other (High-Performance Liquid Chromatography)
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV absorbance or other methods.
Best Suited For Wide range of carboxylic acids, including non-volatile and thermally labile compounds.[3][4]Volatile and semi-volatile carboxylic acids (e.g., SCFAs).[1][8][9]Carboxylic acids with a UV chromophore or when derivatized. Less selective for complex matrices.[10][11]
Sensitivity Very High (pg/mL to ng/mL).[12]High (ng/mL to µg/mL).[13]Moderate to Low (µg/mL to mg/mL).
Selectivity Very High, based on precursor/product ion transitions (MRM).[5]Very High, based on mass fragmentation patterns.Low to Moderate, prone to interference from co-eluting compounds.[10]
Derivatization Often required to improve chromatographic retention and ionization efficiency.[6][7]Almost always required to increase volatility and thermal stability.[2][14][15]May be required to add a UV-absorbing or fluorescent tag.
Key Challenge Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[16][17][18]Derivatization Efficiency: Incomplete or inconsistent reactions can lead to variability.Lack of Specificity: Interference from other compounds in the biological matrix.[10]
The Causality Behind the Choice:
  • LC-MS/MS is often the default choice for its versatility and sensitivity. However, the high polarity of many carboxylic acids means they elute early in typical reversed-phase (C18) chromatography, in a region often rife with matrix interferences.[5][6] Therefore, method development frequently focuses on derivatization to increase hydrophobicity or employing alternative chromatography like HILIC or anion exchange.[11][19]

  • GC-MS is a powerful and reliable technique, especially for short-chain fatty acids (SCFAs) in matrices like feces or plasma.[1][2][8][9] Because GC requires analytes to be volatile and thermally stable, derivatization is not optional but a core part of the workflow. The choice of derivatization agent (e.g., silylating agents like MTBSTFA or esterification agents) is critical for achieving reproducible results.[14][20]

The Validation Master Plan: A Workflow for Trustworthy Data

A bioanalytical method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose. This process is guided by regulatory documents from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[21][22][23][24][25]

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Sample Analysis Dev_Platform Select Platform (LC-MS or GC-MS) Dev_SamplePrep Optimize Sample Prep (LLE, SPE, PPT) Dev_Platform->Dev_SamplePrep Dev_Chromo Optimize Chromatography Dev_SamplePrep->Dev_Chromo Dev_MS Optimize MS/MS Dev_Chromo->Dev_MS Dev_IS Select Internal Standard Dev_MS->Dev_IS Val_Select Specificity & Selectivity Dev_IS->Val_Select Proceed to Validation Val_Curve Calibration Curve (Linearity, Range) Val_Select->Val_Curve Val_AP Accuracy & Precision Val_Curve->Val_AP Val_Matrix Matrix Effect Val_AP->Val_Matrix Val_Stab Stability (Freeze/Thaw, Bench-Top, Long-Term) Val_Matrix->Val_Stab App_Run Analyze Study Samples with QCs Val_Stab->App_Run Apply Validated Method App_ISR Incurred Sample Reanalysis (ISR) App_Run->App_ISR App_Report Report Data App_ISR->App_Report

Caption: Overall workflow for bioanalytical method validation and sample analysis.

Deconstructing Validation: Core Parameters and Protocols

Every protocol described below is designed to be a self-validating system, providing objective evidence of the method's performance. The acceptance criteria cited are generally based on the FDA and EMA guidelines, which typically require accuracy within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (Coefficient of Variation, %CV) not exceeding 15% (20% at the LLOQ).[22][24]

Specificity and Selectivity
  • Why it Matters: Specificity ensures that the signal you are measuring comes only from your target analyte. Selectivity is the ability to differentiate the analyte from other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs. In complex biological matrices, this is paramount to avoid reporting falsely elevated results.

  • Experimental Protocol:

    • Analyze at least six different blank matrix lots (e.g., plasma from six different individuals).

    • Evaluate for any interfering peaks at the retention time of the analyte and the internal standard (IS).

    • Analyze a blank matrix sample spiked with the analyte at the LLOQ and the IS.

  • Acceptance Criteria: The response of any interfering peaks in the blank samples should be less than 20% of the analyte response at the LLOQ, and less than 5% of the IS response.

Calibration Curve, Linearity, and Range
  • Why it Matters: The calibration curve models the relationship between the concentration of the analyte and the instrument's response. This model is then used to calculate the concentration of the analyte in unknown samples. The method must be linear over a defined range that covers the expected concentrations in study samples.

  • Experimental Protocol:

    • Prepare a blank matrix sample (blank) and a zero sample (blank + IS).

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards is required.

    • Analyze the standards and plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.

    • Perform a linear regression analysis, typically using a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the low end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Why it Matters: Accuracy describes how close the measured value is to the true value. Precision describes the reproducibility of the measurements. Together, they define the reliability of the data. This is assessed using Quality Control (QC) samples prepared at multiple concentrations.

  • Experimental Protocol:

    • Prepare QC samples in blank matrix at a minimum of four levels:

      • LLOQ: Lower Limit of Quantification

      • Low QC: ~3x LLOQ

      • Mid QC: In the middle of the calibration range

      • High QC: Near the Upper Limit of Quantification (ULOQ)

    • Intra-run (Within-run) A&P: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-run (Between-run) A&P: Analyze the QC replicates in at least three different runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The %CV should not exceed 15% (20% at LLOQ).

The Challenge of the Matrix: Assessing and Mitigating Matrix Effects
  • Why it Matters: This is arguably the most significant challenge in LC-MS based bioanalysis.[17][26] Biological matrices contain a plethora of endogenous components (e.g., phospholipids, salts) that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[16][18] This leads to ion suppression (decreased signal) or enhancement (increased signal), causing significant inaccuracy if not properly addressed. GC-MS can also be affected, though it is often less pronounced.

  • Experimental Protocol (Quantitative Assessment):

    • Extract blank matrix from at least six different sources.

    • Spike the extracted blank samples (post-extraction) with the analyte and IS at low and high concentrations. This is Set A .

    • Prepare equivalent standards in a clean solvent (neat solution). This is Set B .

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Presence of Matrix [Set A]) / (Peak Response in Neat Solution [Set B]).

    • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.

    • The IS-normalized MF is calculated to assess how well the IS compensates for the variability.

  • Mitigation Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., deuterated or ¹³C-labeled analyte) is chemically identical to the analyte and will co-elute and experience the same matrix effects, providing the most effective normalization.[27]

    • Improved Sample Cleanup: Move from simple protein precipitation to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.

    • Chromatographic Separation: Modify the LC gradient or change the column to better separate the analyte from the matrix components causing the interference.

Matrix_Effect_Assessment cluster_prep Experimental Sets cluster_calc Calculation & Interpretation cluster_accept Acceptance SetA Set A: Post-Extraction Spike Spike analyte & IS into extracted blank matrix (6 lots) Calc_MF Calculate Matrix Factor (MF) MF = Response(A) / Response(B) SetA->Calc_MF SetB Set B: Neat Solution Prepare analyte & IS in clean solvent SetB->Calc_MF Interp Interpret MF MF < 1: Suppression MF > 1: Enhancement MF = 1: No Effect Calc_MF->Interp Calc_CV Calculate %CV of IS-Normalized MF across all lots Calc_MF->Calc_CV Accept Acceptance Criterion: %CV ≤ 15% Calc_CV->Accept

Caption: Workflow for the quantitative assessment of matrix effects.

Stability
  • Why it Matters: Carboxylic acids can be prone to degradation during sample handling and storage.[5][28] It is crucial to demonstrate that the analyte's concentration does not change from the time of collection to the time of analysis. For certain carboxylic acid esters (e.g., prodrugs), the use of esterase inhibitors in collection tubes may be necessary.

  • Experimental Protocols:

    • Analyze QC samples (low and high) against a freshly prepared calibration curve after exposing them to various conditions.

    • Freeze-Thaw Stability: Freeze and thaw the QC samples for at least three cycles.

    • Bench-Top Stability: Keep QC samples at room temperature for a duration that mimics the sample handling process.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.

  • Acceptance Criteria: The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.

Conclusion: Ensuring Data Integrity Through Scientific Rigor

Validating an analytical method for carboxylic acids in biological samples is a multifaceted process that demands more than just following a template. It requires a deep understanding of the analyte's chemistry, the chosen analytical platform's strengths and weaknesses, and the nature of the biological matrix.[29] By focusing on the scientific rationale behind each validation parameter—particularly the proactive assessment and mitigation of matrix effects and ensuring analyte stability—researchers can develop robust and reliable methods. Adherence to the principles outlined in regulatory guidelines from bodies like the FDA and EMA ensures that the data generated is defensible and of the highest quality, ultimately supporting critical decisions in drug development and scientific research.[30][31][32][33]

References

  • GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples.
  • GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Link:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Link:[Link]

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - MDPI. Link:[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. Link:[Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution | LabRulez GCMS. Link:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Link:[Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Link:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. Link:[Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. Link:[Link]

  • Simultaneous Quantification of Carboxylate Enantiomers in Multiple Human Matrices with the Hydrazide-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. Link:[Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Link:[Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. Link:[Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC. Link:[Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. Link:[Link]

  • Acids: Derivatization for GC Analysis. Link:[Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Link:[Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI. Link:[Link]

  • GC Derivatization. Link:[Link]

  • Method of quantification of carboxylic acids by mass spectrometry - Google Patents.
  • Comparison of Analysis of Organic Acids with 4 Kinds of Detectors (Soy Sauce) (KC-811). Link:[Link]

  • Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties - SciELO. Link:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Link:[Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Link:[Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen. Link:[Link]

  • Full article: Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography - Taylor & Francis. Link:[Link]

  • US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC. Link:[Link]

  • Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. Link:[Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC. Link:[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Link:[Link]

  • Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS | LCGC International. Link:[Link]

  • Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions - PMC. Link:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. Link:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed. Link:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION | FDA. Link:[Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. Link:[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Link:[Link]

  • Stability Issues in Bioanalysis: New Case Studies. Link:[Link]

  • FDA News: Issue 21-1, November 2022 - ASCPT. Link:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Link:[Link]

  • Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed. Link:[Link]

  • Detection and quantification of low concentrations of 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid from minimal amounts of urine - PubMed. Link:[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Link:[Link]

  • Analysis of carboxylic acids in biological fluids by capillary electrophoresis - SciSpace. Link:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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5-(Chlorosulfonyl)thiophene-2-carboxylic acid
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5-(Chlorosulfonyl)thiophene-2-carboxylic acid
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